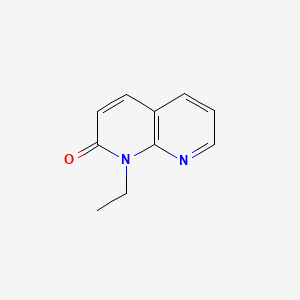

![molecular formula C15H13N3O3S B588371 三氘甲基 N-[6-(苯亚磺酰基)-1H-苯并咪唑-2-基]氨基甲酸酯 CAS No. 1228182-54-4](/img/structure/B588371.png)

三氘甲基 N-[6-(苯亚磺酰基)-1H-苯并咪唑-2-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carbamates, such as trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate, can be achieved through the capture of CO2 by amines . This reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Chemical Reactions Analysis

The chemical reactions involving carbamates, such as trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate, often involve the capture of CO2 by amines . This reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which can actively transfer the carboxylate group to various substrates .科学研究应用

化学性质和合成

苯并咪唑衍生物,包括与三氘甲基 N-[6-(苯亚磺酰基)-1H-苯并咪唑-2-基]氨基甲酸酯类似的化合物,因其多样的化学性质和合成方法而备受探索。这些化合物在各个科学领域的制备程序、性质和潜在应用已得到广泛综述。此类化合物以其光谱性质、结构、磁性以及生物和电化学活性而闻名,为未知类似物的未来研究提供了兴趣点 (Boča、Jameson 和 Linert,2011)。

生物活性

苯并咪唑衍生物表现出广泛的生物活性。由于其抗菌、抗病毒、抗寄生虫、抗高血压、抗癌、中枢神经系统兴奋剂和抑制剂特性,它们已被确认为治疗剂开发中的关键支架。苯并咪唑核周围取代基的多样性导致药理活性化合物,突出了它们在药物发现和开发中的重要性 (Babbar、Swikriti 和 Arora,2020)。

抗癌潜力

苯并咪唑杂化物因其抗癌潜力而备受关注。这些化合物通过各种机制显示出有希望的结果,包括嵌入、充当烷化剂、抑制拓扑异构酶、DHFR 酶和微管蛋白。苯并咪唑衍生物的构效关系 (SAR) 为设计具有增强抗癌活性的新型化合物提供了见解 (Akhtar 等人,2019)。

超分子化学和材料科学

苯并咪唑衍生物还在超分子化学和材料科学中得到应用。某些苯并咪唑化合物自组装成由氢键稳定的一维结构,在从纳米技术到聚合物加工和生物医学应用的广泛应用中引起兴趣。这突出了苯并咪唑类化合物在设计具有特定性质的材料中的多功能性和实用性 (Cantekin、de Greef 和 Palmans,2012)。

作用机制

Target of Action

Fenbendazole Sulfoxide-d3 primarily targets β-tubulin , a protein that is part of the microtubules in the cells of parasites . Microtubules play a crucial role in cell division, motility, and intracellular trafficking .

Mode of Action

Fenbendazole Sulfoxide-d3 selectively blocks the synthesis of microtubules by binding to β-tubulin . This action disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death .

Biochemical Pathways

The compound’s action on β-tubulin disrupts the normal functioning of microtubules, affecting various cellular pathways. It has been suggested that Fenbendazole Sulfoxide-d3 might enhance the activity of p53 , a potent tumor suppressor in our bodies . It also inhibits glucose uptake, reducing the number of GLUT transporters and inhibiting the enzyme hexokinase 2, crucial for cancer cell survival .

Pharmacokinetics

Studies on fenbendazole suggest that the sulphone metabolite predominates in plasma following administration . The combined area under the plasma curve (AUC) for active benzimidazole moieties following oral administration of Fenbendazole was found to be higher in unfed horses than in fed horses .

Result of Action

The binding of Fenbendazole Sulfoxide-d3 to β-tubulin disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death . This mode of action makes it effective against both adult and larval stages of many parasitic worms .

Action Environment

The efficacy of Fenbendazole Sulfoxide-d3 could be improved by administration to unfed animals and coadministration with piperonyl-butoxide . The environment, including the nutritional status of the host, can influence the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

Fenbendazole sulfoxide-d3 is a HIF-1α agonist and activates the HIF-1α-related GLUT1 pathway . It interacts with enzymes and proteins involved in these pathways, influencing their activity and the overall biochemical reactions they are involved in .

Cellular Effects

Fenbendazole sulfoxide-d3 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is a microtubule destabilizing agent, causing cell-cycle arrest and mitotic cell death .

Molecular Mechanism

The molecular mechanism of action of Fenbendazole sulfoxide-d3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting the normal functioning of cells .

Temporal Effects in Laboratory Settings

The effects of Fenbendazole sulfoxide-d3 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Fenbendazole sulfoxide-d3 vary with different dosages in animal models .

Metabolic Pathways

Fenbendazole sulfoxide-d3 is involved in metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It is not clear how it interacts with transporters or binding proteins, or its effects on localization or accumulation .

Subcellular Localization

It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

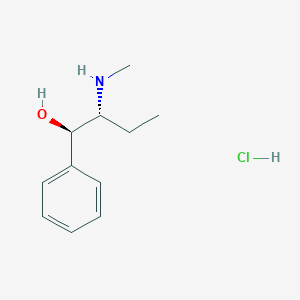

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZFPOZAYTVHN-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746822 |

Source

|

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-54-4 |

Source

|

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

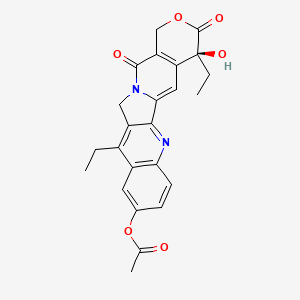

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

![3-Methylbenz[a]anthracene-d3](/img/no-structure.png)

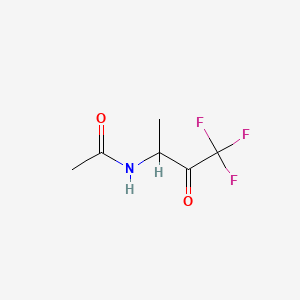

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)

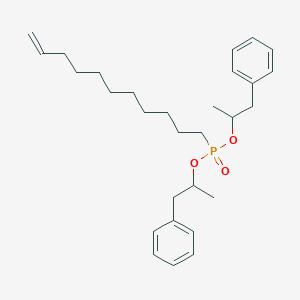

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)